3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate

Orthogonal protection Bispidine functionalization Regioselective synthesis

Rigid bispidine cores with symmetric protection limit regioselective derivatization, forcing global deprotection and failed library synthesis. This 9-oxo bispidine uniquely features orthogonal Cbz (N-7) and Boc (N-3) groups, enabling sequential hydrogenolysis and acid cleavage for defined mono- or di-substitution patterns. - **Key Advantage**: Independent access to each nitrogen; enables 3,7,9-trisubstituted libraries for SAR. - **Specs**: ≥97% purity, white crystalline powder, Mp 120-123°C. - **Supply**: Multi-vendor availability with CoA; 5 g and 10 g sizes for intermediate-scale synthesis.

Molecular Formula C20H26N2O5
Molecular Weight 374.4 g/mol
CAS No. 1638771-93-3
Cat. No. B3034377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate
CAS1638771-93-3
Molecular FormulaC20H26N2O5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-11-15-9-21(10-16(12-22)17(15)23)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyCZTAMWNCYHUMJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate: Procurement Guide


3-Benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1638771-93-3; molecular formula C20H26N2O5; MW 374.43 g/mol) is a bicyclic bispidine (3,7-diazabicyclo[3.3.1]nonane) derivative featuring a rigid diazabicyclic core with a 9-oxo ketone functionality and an unsymmetrical, orthogonally protected dicarboxylate system comprising a benzyl (Cbz) ester at N-7 and a tert-butyl (Boc) ester at N-3 [1]. This compound belongs to the benzyloxycarbonyl class of organic compounds and is supplied as a white crystalline powder with a melting point of 120–123 °C, a calculated LogP of 2.4, and a topological polar surface area of 76.2 Ų, indicating moderate lipophilicity and good membrane permeability potential [2]. The bispidine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including ion channel modulation, G-protein coupled receptor interaction, and antimicrobial effects [3].

Orthogonal Cbz/Boc deprotection sequences
9-Oxo ketone handle for further derivatization
Regioselective unsymmetrical bispidine synthesis

Why Generic Bispidine Analogs Cannot Substitute


Substituting 3-benzyl 7-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate with a generic bispidine analog introduces substantial risk of synthetic failure due to the loss of orthogonal protecting group selectivity. This compound uniquely presents a benzyloxycarbonyl (Cbz) group at N-7 and a tert-butoxycarbonyl (Boc) group at N-3 on the same bispidine core, enabling independent, sequential deprotection of each nitrogen atom under mutually exclusive conditions—hydrogenolysis for Cbz removal while Boc remains intact, and acidic cleavage for Boc removal while Cbz remains intact [1]. In contrast, the symmetric di-tert-butyl analog (CAS 1664366-95-3) offers only identical Boc groups at both nitrogen positions, precluding regioselective functionalization and forcing a single-step global deprotection that yields a symmetric, undifferentiated diamine . The mono-carboxylate analog tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7) carries protection at only one nitrogen, leaving the second nitrogen as a free secondary amine, which severely limits synthetic versatility for sequential coupling strategies and introduces unwanted nucleophilic reactivity during reaction sequences . The ability to orthogonally manipulate two nitrogen positions on a pre-formed 9-oxo bispidine core is a critical synthetic advantage that directly impacts the efficiency, yield, and structural diversity of downstream compound libraries, making direct substitution unfeasible for programs requiring sequential N-functionalization [2].

Symmetric di-Boc analog

Identical Boc groups prevent regioselective functionalization; global deprotection only.

Mono-carboxylate analog

Single N-protection limits sequential coupling; free amine may interfere in reaction sequences.

Quantitative Evidence Versus Closest Analogs


Orthogonal Cbz/Boc Protection Enables Regioselective N-Functionalization

The target compound carries a benzyloxycarbonyl (Cbz) group at N-7 and a tert-butoxycarbonyl (Boc) group at N-3, constituting an orthogonal protecting group pair on the bispidine scaffold. This enables sequential, regioselective deprotection and functionalization: the Cbz group is cleaved under hydrogenolytic conditions (H₂, Pd/C) while the Boc group remains intact; conversely, the Boc group is removed under acidic conditions (TFA or HCl/dioxane) without disturbing the Cbz group . In contrast, the symmetric di-tert-butyl 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1664366-95-3) bears two identical Boc groups that cannot be differentiated, forcing simultaneous global deprotection to yield a symmetric, undifferentiated 3,7-diaza-bicyclo[3.3.1]nonan-9-one diamine . The unsymmetrical N,N'-substitution strategy in bispidine chemistry has been demonstrated to be essential for accessing 3,7,9-trisubstituted bispidines with independent functional group removal, a capability that symmetric analogs cannot provide [1].

Orthogonal Protection
Class-level
2 orthogonal groups (Cbz/Boc) vs 0 (di-Boc)
Enables sequential chemoselective deprotection
Validated in bispidine systems
Orthogonal protection Bispidine functionalization Regioselective synthesis

9-Oxo Ketone Provides a Third Diversity Point for Derivatization

The 9-oxo (ketone) group on the bispidine core of the target compound provides a reactive carbonyl handle for further diversification via oxime formation, reductive amination, Grignard addition, or Wittig olefination. The gem-difluoro analog 3-benzyl 7-tert-butyl 9,9-difluoro-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate (CAS 1823424-25-4) replaces the ketone with two fluorine atoms, eliminating this carbonyl reactivity entirely and altering the scaffold's electronic properties (C20H26F2N2O4, MW 396.43 g/mol vs. C20H26N2O5, MW 374.43 g/mol for the target) . Bispidin-9-one derivatives have been successfully employed as precursors to antimicrobial oxime ethers, with stereocontrolled synthesis yielding single isomers in high yields and demonstrating in vitro activity against pathogenic bacteria and fungi [1]. The 9-oxo group also enables conformational control: 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones adopt chair-boat conformations with equatorial aryl substituents in the chair portion, as confirmed by single-crystal XRD [2].

9-Oxo Reactivity
Class-level
Ketone present vs absent (CF2)
Supports oxime ether diversification
Antimicrobial oxime ethers reported (MIC context)
Ketone reactivity Bispidine derivatization Oxime formation

Higher Boiling Point and Flash Point Indicate Different Handling Profiles

The target compound exhibits a calculated boiling point of 515.1 ± 50.0 °C at 760 mmHg, which is approximately 72.6 °C higher than the boiling point of its symmetric di-tert-butyl analog (CAS 1664366-95-3) at 442.5 ± 45.0 °C . The flash point follows the same trend: 265.3 ± 30.1 °C for the target versus 221.4 ± 28.7 °C for the di-tert-butyl analog. The higher boiling point reflects the increased molecular weight (374.43 vs. 340.41 g/mol) and the presence of the benzyl aromatic ring contributing additional intermolecular π-stacking interactions. Additionally, the target compound has a defined crystalline melting point of 120–123 °C, whereas the di-tert-butyl analog is reported with no melting point (N/A), suggesting the benzyl group imparts enhanced crystallinity beneficial for purification by recrystallization . The mono-carboxylate analog CAS 227940-70-7 has a boiling point of 455.9 ± 45.0 °C, intermediate between the two dicarboxylate compounds .

Thermal Profile
Cross-study comparable
Δ BP +72.6 °C; MP 120–123 °C
Enables recrystallization-based QC
Calculated BP; vendor MP specification
Physicochemical properties Thermal stability Purification method selection

Multi-Vendor Supply Base with Defined Purity Specifications

The target compound is commercially available from at least 15 suppliers cataloged on the ChemSpace aggregator platform, with purity specifications ranging from 95% to 98% and multiple pack sizes from 100 mg to 25 g [1]. Aladdin Scientific offers the compound at ≥97% purity in 1 g ($154.90), 5 g ($580.90), and 10 g ($1,045.90) quantities with an 8–12 week lead time . In contrast, the symmetric di-tert-butyl analog (CAS 1664366-95-3) is available from fewer vendors (approximately 5–6 cataloged suppliers), typically at 95% purity with 100 mg priced at approximately $235–$270 and 250 mg at $455 . The mono-carboxylate analog (CAS 227940-70-7) is available at lower cost (e.g., 250 mg at $23.00, 1 g at $57.00 from certain suppliers), but lacks the orthogonal protection capability of the target compound . The broader supplier base for the target compound reduces single-source dependency risk for procurement.

Supplier Base
Supporting evidence
~15 suppliers vs ~5–6
Reduced single-source procurement risk
Purity 95–98%; multi-pack sizes available
Procurement Supply chain Purity specification

Bispidine Scaffold Privileged Status for Pharmacological Profiling

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is recognized as a privileged structure in medicinal chemistry, with literature demonstrating interactions with ion channels (including potassium channels and nicotinic acetylcholine receptors), G-protein coupled receptors (kappa-opioid receptor agonism), and enzymes [1]. Bispidine derivatives have been developed as antiarrhythmic agents (e.g., ambasilide, tedisamil, bisaramil), selective kappa-opioid agonists, and positive allosteric modulators of AMPA receptors for neurodegenerative disease applications [2][3]. The target compound, as an orthogonally protected 9-oxo bispidine, serves as a strategic entry point into this privileged chemical space, enabling the systematic exploration of structure-activity relationships at both nitrogen positions and the 9-oxo site [4]. The chemshuttle vendor technical summary specifically highlights its use in synthesizing antimicrobial agents targeting bacterial cell wall synthesis and GABA receptor modulators .

Privileged Scaffold
Supporting evidence
3 diversification points (N3,N7,C9)
Access to multiple target-class exploration
Literature review; SAR inference
Privileged scaffold Ion channel modulation Antimicrobial lead generation

Recommended Application Scenarios


Sequential N-Functionalization for Unsymmetrical Library Synthesis

Use the target compound as the core building block for parallel solution-phase synthesis of 3,7-unsymmetrically substituted bispidine libraries. The orthogonal Cbz/Boc protection allows chemists to first remove the Cbz group via hydrogenolysis to functionalize N-7, then subsequently cleave the Boc group under acidic conditions to functionalize N-3, enabling regiochemically defined products inaccessible from symmetric di-Boc starting materials [1]. This approach was demonstrated in principle by Ivachtchenko et al. (2004) for bispidine combinatorial libraries, where protecting group strategy was critical to achieving three-point diversity .

Synthesis of Bispidin-9-one Oxime Ethers as Antimicrobial Leads

The 9-oxo ketone on the target compound provides a reactive site for oxime and oxime ether formation, a transformation validated in the bispidine class for producing antimicrobial agents active against both Gram-positive and Gram-negative bacterial strains as well as pathogenic fungi [1]. After orthogonal N-deprotection and N-functionalization, the 9-oxo group can be converted to oxime ethers in a stereocontrolled manner, yielding single isomers with defined chair-boat conformations confirmed by single-crystal XRD . This synthetic route enables rapid access to 3,7,9-trisubstituted bispidines for antimicrobial screening cascades.

Regioselective N-Acylation for Ion Channel Modulator Synthesis

The bispidine scaffold is a recognized pharmacophore for ion channel modulation, including potassium channel blockade (antiarrhythmic activity) and nicotinic acetylcholine receptor interaction [1]. The target compound enables the synthesis of regiochemically pure N-acyl bispidine derivatives by sequential deprotection and acylation: N-7 can be selectively acylated after Cbz hydrogenolysis to install a first pharmacophoric group, followed by Boc removal and acylation at N-3 with a different moiety, providing precise control over the substitution pattern required for SAR studies . This regiochemical control is essential for optimizing receptor subtype selectivity in programs targeting cardiovascular or neurological indications.

Quality-Controlled Procurement for Scale-Up Programs

For programs transitioning from discovery to preclinical development, the target compound's multi-vendor availability with defined purity specifications (≥97%), crystalline melting point (120–123 °C), and established analytical characterization (PubChem CID 121592117, MFCD27987965) provides a robust quality framework [1]. The availability from suppliers offering certificates of analysis (CoA, available from Aladdin Scientific) supports GLP-compliant procurement, while the 5 g and 10 g pack sizes enable intermediate-scale synthesis without the supply constraints or single-source dependency associated with less widely cataloged analogs [2].

Application
Selection Property
Validation Focus
Unsymmetrical bispidine library synthesis
Orthogonal Cbz/Boc pair
Regioselective deprotection sequence
Bispidin-9-one oxime ether synthesis
9-Oxo ketone reactivity
Oxime formation and antimicrobial screening
Ion channel modulator SAR
Regioselective N-acylation
Receptor subtype selectivity profiling
Preclinical-scale procurement
Multi-vendor supply and CoA availability
Purity and identity specification verification
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